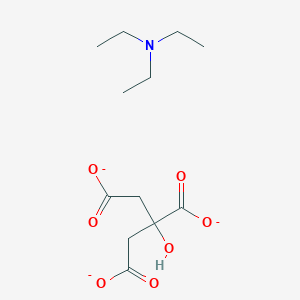
Triethylamine citrates
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylamine citrates are organic compounds formed by the reaction of triethylamine with citric acid. Triethylamine is a tertiary amine with the chemical formula
N(CH2CH3)3
, known for its strong fishy odor and basic properties. Citric acid, on the other hand, is a weak organic acid commonly found in citrus fruits. The combination of these two compounds results in this compound, which are used in various chemical and industrial applications.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethylamine citrates are typically synthesized by neutralizing citric acid with triethylamine. The reaction can be represented as follows:
C6H8O7+3N(CH2CH3)3→C6H5O7(N(CH2CH3)3)3+3H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. Citric acid and triethylamine are mixed in stoichiometric amounts in large reactors. The reaction mixture is then subjected to controlled heating and stirring to ensure complete neutralization. The product is purified through crystallization or distillation techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Triethylamine citrates can undergo various chemical reactions, including:
Oxidation: Triethylamine can be oxidized to form triethylamine oxide.
Reduction: Citric acid can be reduced to form different hydroxy acids.
Substitution: Triethylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products:
Oxidation: Triethylamine oxide.
Reduction: Hydroxy acids and other reduced forms of citric acid.
Substitution: Various substituted amines and esters.
Applications De Recherche Scientifique
Triethylamine citrates have a wide range of applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Employed in the preparation of buffer solutions and as a pH adjuster in biological assays.
Medicine: Investigated for their potential use in drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of triethylamine citrates involves the interaction of triethylamine with various molecular targets. Triethylamine acts as a base, accepting protons from acidic environments, which can alter the pH and influence biochemical pathways. In drug delivery systems, this compound can enhance the solubility and stability of active pharmaceutical ingredients, facilitating their absorption and efficacy.
Comparaison Avec Des Composés Similaires
Triethylamine citrates can be compared with other similar compounds such as:
Diethylamine citrates: Similar in structure but with two ethyl groups instead of three.
Trimethylamine citrates: Contains three methyl groups instead of ethyl groups.
Triisopropylamine citrates: Contains three isopropyl groups, offering different steric and electronic properties.
Uniqueness: this compound are unique due to their balance of basicity and steric hindrance, making them versatile in various chemical reactions and applications. Their ability to form stable salts with citric acid enhances their utility in both research and industrial contexts.
Propriétés
Numéro CAS |
78871-22-4 |
|---|---|
Formule moléculaire |
C12H20NO7-3 |
Poids moléculaire |
290.29 g/mol |
Nom IUPAC |
N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H15N.C6H8O7/c1-4-7(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 |
Clé InChI |
MIGAVRUXPZDYSZ-UHFFFAOYSA-K |
SMILES canonique |
CCN(CC)CC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


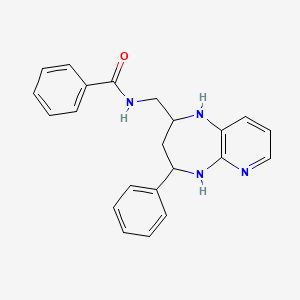
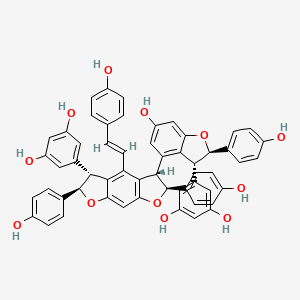
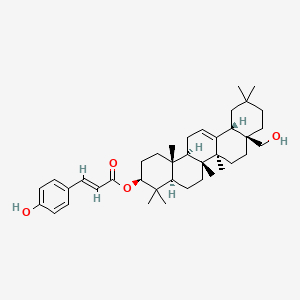
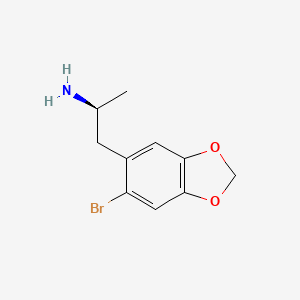

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
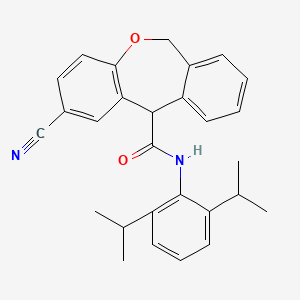


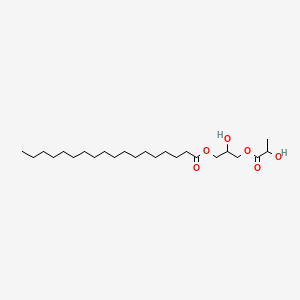


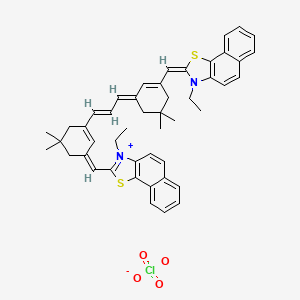
![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
